molecular formula C8H15NO2 B8521864 N-allylsarcosine ethyl ester

N-allylsarcosine ethyl ester

Cat. No. B8521864
M. Wt: 157.21 g/mol
InChI Key: OFDYNIRENYEZIX-UHFFFAOYSA-N
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Patent
US04054668

Procedure details

Into a 100 ml four-necked flask there were placed 11.7 g of sarcosine ethyl ester, 15 g of triethylamine and 50 ml of benzene, and 12.1 g of allyl bromide was gradually added dropwise thereto at room temperature with thorough stirring. The reaction solution was then heated and refluxed for 3 hours. After cooling, the deposited triethylamine hydrobromide was removed by filtration and the benzene removed under reduced pressure. The residue obtained was distilled under reduced pressure to obtain 13.9 g of the objective N-allylsarcosine ethyl ester (b.p.110 116° - 118° C, nD27.0 1.4308).
Quantity
11.7 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
12.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:8])[CH2:5][NH:6][CH3:7])[CH3:2].C(N(CC)CC)C.[CH2:16](Br)[CH:17]=[CH2:18]>C1C=CC=CC=1>[CH2:1]([O:3][C:4](=[O:8])[CH2:5][N:6]([CH2:18][CH:17]=[CH2:16])[CH3:7])[CH3:2]

Inputs

Step One
Name
Quantity
11.7 g
Type
reactant
Smiles
C(C)OC(CNC)=O
Name
Quantity
15 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
12.1 g
Type
reactant
Smiles
C(C=C)Br
Name
Quantity
50 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 100 ml four-necked flask there were placed
CUSTOM
Type
CUSTOM
Details
at room temperature
TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was then heated
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the deposited triethylamine hydrobromide was removed by filtration
CUSTOM
Type
CUSTOM
Details
the benzene removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue obtained
DISTILLATION
Type
DISTILLATION
Details
was distilled under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(CN(C)CC=C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 13.9 g
YIELD: CALCULATEDPERCENTYIELD 88.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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